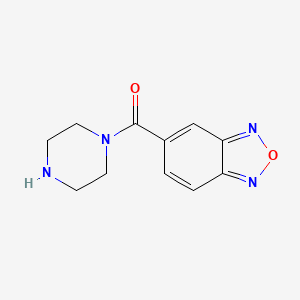
(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone is a chemical compound that features a benzoxadiazole ring fused with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone typically involves the reaction of 2,1,3-benzoxadiazole derivatives with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxadiazole ring.
Aplicaciones Científicas De Investigación
(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological molecules, potentially disrupting their normal function. The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
- (2,1,3-Benzoxadiazol-4-yl)(piperazin-1-yl)methanone
- (2,1,3-Benzoxadiazol-6-yl)(piperazin-1-yl)methanone
Comparison: While these compounds share a similar core structure, the position of the benzoxadiazole ring substitution can significantly impact their chemical properties and biological activities. (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct reactivity and interaction profiles compared to its analogs.
Propiedades
Número CAS |
830331-57-2 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2,1,3-benzoxadiazol-5-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C11H12N4O2/c16-11(15-5-3-12-4-6-15)8-1-2-9-10(7-8)14-17-13-9/h1-2,7,12H,3-6H2 |
Clave InChI |
YMLGIHOJYFNUFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC3=NON=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


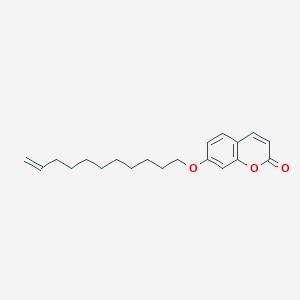
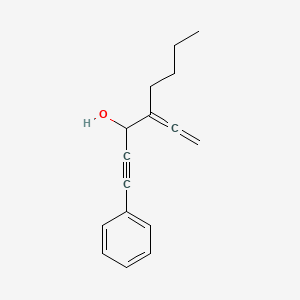
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
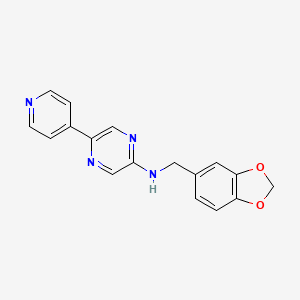
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
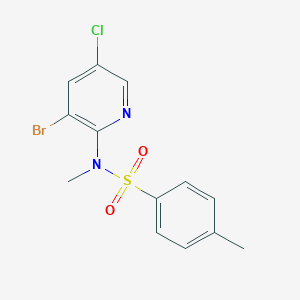

![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
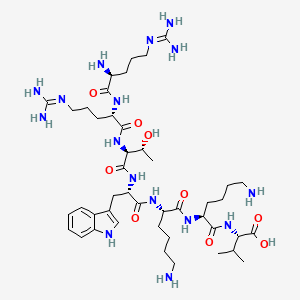
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
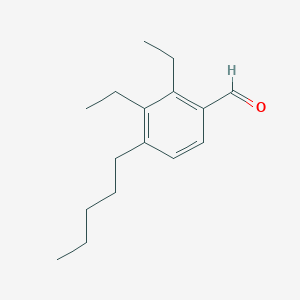
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
